molecular formula C21H22F3N5O B12244729 2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12244729
M. Wt: 417.4 g/mol
InChI Key: IEMKFTMPLYHVDT-UHFFFAOYSA-N
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Description

2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with formamide under high-temperature conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Pyrimidine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution could introduce new functional groups on the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound might serve as lead compounds for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are common in pharmaceuticals due to their ability to interact with biological targets.

    Trifluoromethyl-Substituted Pyrimidines: These compounds are known for their enhanced chemical stability and biological activity.

Uniqueness

What sets 2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is the combination of these three moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H22F3N5O

Molecular Weight

417.4 g/mol

IUPAC Name

2-methyl-3-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H22F3N5O/c1-13-25-18(21(22,23)24)11-19(26-13)28-9-7-15(8-10-28)12-29-14(2)27-17-6-4-3-5-16(17)20(29)30/h3-6,11,15H,7-10,12H2,1-2H3

InChI Key

IEMKFTMPLYHVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C)C(F)(F)F

Origin of Product

United States

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